5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Catalog No.
S992189
CAS No.
27330-18-3
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

CAS Number

27330-18-3

Product Name

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

IUPAC Name

5-(hydroxymethyl)-1-methylpyridin-2-one

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-8-4-6(5-9)2-3-7(8)10/h2-4,9H,5H2,1H3

InChI Key

JTHPCDBYSXVGFM-UHFFFAOYSA-N

SMILES

CN1C=C(C=CC1=O)CO

Canonical SMILES

CN1C=C(C=CC1=O)CO

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a highly functionalized, N-methylated 2-pyridone building block utilized extensively in advanced organic synthesis and medicinal chemistry. By featuring a fixed methyl group at the N1 position and a reactive hydroxymethyl handle at the C5 position, this compound provides a stable, polar bioisosteric core. The N-methylation permanently locks the molecule in its lactam (keto) state, preventing the lactam-lactim tautomerization that typically complicates the reactivity and solubility of standard 2-pyridones [1]. Consequently, it is prioritized in procurement for workflows requiring predictable regioselectivity, enhanced solubility in aprotic solvents, and mild functionalization pathways.

Substituting this compound with its unmethylated analog, 5-(hydroxymethyl)pyridin-2(1H)-one, introduces severe processability challenges due to spontaneous lactam-lactim tautomerization. Unmethylated 2-pyridones exist in an equilibrium with their 2-hydroxypyridine form, which leads to competing N-alkylation and O-alkylation during downstream synthesis, drastically reducing the yield of the desired target[1]. Furthermore, unmethylated pyridones form robust intermolecular hydrogen-bonded dimers and helices, which significantly lower their solubility in standard organic solvents. Attempting to use 1,5-dimethylpyridin-2(1H)-one as a cheaper substitute also fails, as it lacks the critical C5-hydroxyl handle required for mild chain extension, forcing chemists to rely on harsh, low-yield C-H activation protocols.

Elimination of Tautomeric Byproducts via N-Methylation

The N-methyl group in 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one structurally enforces a 100% lactam configuration. In contrast, unmethylated 2-pyridones exhibit significant lactam-lactim tautomerization, often existing in a ~3:1 to 1:1 ratio depending on solvent polarity. This tautomeric flux in unmethylated baselines leads to competing nucleophilic centers, resulting in substantial O-functionalized byproducts during electrophilic trapping[1].

Evidence DimensionLactam (Keto) Form Stability
Target Compound Data100% locked in lactam form (0% lactim)
Comparator Or BaselineUnmethylated 5-(hydroxymethyl)pyridin-2(1H)-one (~50-75% lactam, solvent dependent)
Quantified DifferenceComplete elimination of the lactim tautomer
ConditionsStandard solution-phase synthesis (protic/aprotic solvents)

Procuring the N-methylated form eliminates the need for difficult chromatographic separations of O- vs. N-alkylated byproducts, directly improving overall synthetic yield and scalability.

Enhanced Solubility Profile in Aprotic Solvents

Unmethylated 2-pyridones form strong intermolecular hydrogen bonds, creating dimers or helical aggregates that severely depress solubility in common organic solvents like dichloromethane or chloroform. By capping the nitrogen with a methyl group, 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one disrupts this hydrogen-bonding network, shifting the compound from a high-melting, poorly soluble solid to a highly processable intermediate [1].

Evidence DimensionIntermolecular Hydrogen Bonding & Aprotic Solubility
Target Compound DataDisrupted H-bond network; high solubility in CHCl3/DCM
Comparator Or BaselineUnmethylated 2-pyridone analogs (Strong dimeric H-bonding; low aprotic solubility)
Quantified DifferenceSignificant increase in maximum achievable concentration in non-polar/aprotic media
ConditionsRoom temperature dissolution in halogenated solvents

Higher solubility in standard aprotic solvents allows for higher-concentration batch reactions, reducing solvent waste and avoiding the need for high-boiling polar solvents like DMF.

Mild Functionalization vs. Halide Cross-Coupling

When extending the carbon framework at the C5 position, the hydroxymethyl group offers a distinct advantage over halogenated analogs. While 5-bromo-1-methylpyridin-2(1H)-one requires transition-metal catalysis (e.g., Suzuki or Stille couplings at >80°C) to form new bonds, the hydroxymethyl group in the target compound can be directly esterified, etherified, or converted to a leaving group (like a tosylate) at room temperature without heavy metals [1].

Evidence DimensionConditions for C5-side chain extension
Target Compound DataMild, transition-metal-free (e.g., esterification/tosylation at 20-25°C)
Comparator Or Baseline5-Bromo-1-methylpyridin-2(1H)-one (Requires Pd/metal catalysis, >80°C)
Quantified DifferenceElimination of heavy-metal catalysts and reduction of reaction temperature by >50°C
ConditionsStandard nucleophilic substitution vs. cross-coupling

Avoiding palladium or other heavy-metal catalysts lowers production costs and eliminates the need for rigorous metal-scavenging steps in pharmaceutical manufacturing.

Synthesis of Pyridone-Based Bioisosteres

Because the N-methyl group permanently locks the lactam structure, this compound is the ideal starting material for synthesizing bioisosteres of amides and phenyl rings in drug discovery. The predictable regioselectivity ensures high-purity API intermediates without tautomeric contamination [1].

Transition-Metal-Free API Scaffold Extension

In process chemistry workflows where heavy metal contamination must be avoided, the C5-hydroxymethyl group serves as a metal-free functionalization handle. It can be easily converted to a tosylate or mesylate for subsequent nucleophilic attack, bypassing the need for palladium-catalyzed cross-coupling required by brominated analogs [2].

Development of Locked Tautomeric Model Systems

For analytical chemistry and physical chemistry studies investigating hydrogen bonding, enzymatic active sites, or ultrafast decay dynamics, this compound provides a stable, 100% keto-form baseline, eliminating the spectral congestion and kinetic complexity caused by the lactim form present in unmethylated pyridones [3].

XLogP3

-0.9

Wikipedia

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Dates

Last modified: 08-16-2023

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